molecular formula C23H30N2O2 B2715143 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide CAS No. 955592-90-2

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2715143
CAS No.: 955592-90-2
M. Wt: 366.505
InChI Key: DZEJJTSLCAYMDJ-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound with a unique structure that combines a tetrahydroquinoline moiety with an isopropoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethyl group at the 1-position. The next step involves the attachment of the ethyl group at the 6-position, which is then followed by the coupling of this intermediate with 4-isopropoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide
  • N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide

Uniqueness

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-4-25-15-5-6-20-16-18(7-12-22(20)25)13-14-24-23(26)19-8-10-21(11-9-19)27-17(2)3/h7-12,16-17H,4-6,13-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEJJTSLCAYMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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